1-(7-chloro-1H-indol-3-yl)ethan-1-one
Overview
Description
1-(7-chloro-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by the presence of a chloro substituent at the 7th position of the indole ring and an ethanone group at the 1st position.
Preparation Methods
The synthesis of 1-(7-chloro-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . For industrial production, the process may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-(7-chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-chloro-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-chloro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro substituent and the indole ring play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
1-(7-chloro-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-bromo-7-chloro-1H-indol-3-yl)ethanone: Similar structure but with a bromo substituent at the 5th position.
1-(1H-indol-3-yl)ethan-1-one: Lacks the chloro substituent, making it less reactive in certain substitution reactions. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(7-chloro-1H-indol-3-yl)ethan-1-one, also known as a chloro-substituted indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group attached to the indole moiety linked to an ethanone functional group. The molecular formula is , with a molecular weight of 181.62 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its effects against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
Escherichia coli | 0.23/0.47 mg/mL | 0.47/0.94 mg/mL |
Staphylococcus aureus | Moderate activity | Moderate activity |
These findings suggest that the compound may inhibit bacterial growth effectively, especially against Bacillus cereus, while showing moderate efficacy against Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have demonstrated that it may influence pathways related to cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapeutics.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 6.59 |
Lung Cancer | 12.51 |
Colon Cancer | 10.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting promising anticancer activity across various cell lines.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The chloro substitution enhances its binding affinity, allowing it to modulate enzyme activity and signal transduction pathways effectively.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against resistant bacterial strains.
Findings:
- The compound exhibited superior activity against Bacillus cereus compared to standard antibiotics.
- Synergistic effects were observed when combined with conventional antimicrobial agents, suggesting potential for combination therapies.
Study on Anticancer Potential
Another significant study focused on the anticancer potential of this compound, where it was tested against multiple cancer cell lines using standard cytotoxicity assays.
Findings:
- The compound showed dose-dependent cytotoxicity across all tested cancer cell lines.
- Mechanistic studies indicated that it induces apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSMWSWODZIDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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